molecular formula C8H11N7OS B12621427 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine

4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine

Cat. No.: B12621427
M. Wt: 253.29 g/mol
InChI Key: DUATVMWEUFXILV-UHFFFAOYSA-N
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Description

4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxy group, a methyl group, and a methylsulfanyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxy-6-methyl-1,3,5-triazine-2-amine with 3-(methylsulfanyl)-1H-1,2,4-triazole under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a catalyst, such as palladium on carbon (Pd/C), to facilitate the coupling reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency and minimize by-products .

Mechanism of Action

The mechanism of action of 4-methoxy-N-methyl-6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C8H11N7OS

Molecular Weight

253.29 g/mol

IUPAC Name

4-methoxy-N-methyl-6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C8H11N7OS/c1-9-5-11-6(13-7(12-5)16-2)15-4-10-8(14-15)17-3/h4H,1-3H3,(H,9,11,12,13)

InChI Key

DUATVMWEUFXILV-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OC)N2C=NC(=N2)SC

Origin of Product

United States

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